molecular formula C10H12BrNO2 B2685576 5-Bromo-2-propoxybenzamide CAS No. 882093-01-8

5-Bromo-2-propoxybenzamide

Cat. No.: B2685576
CAS No.: 882093-01-8
M. Wt: 258.115
InChI Key: UKIRLYISEHSNAT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Bromo-2-propoxybenzamide: is an organic compound with the molecular formula C10H12BrNO2 and a molecular weight of 258.11 g/mol . It is characterized by the presence of a bromine atom at the 5-position and a propoxy group at the 2-position on a benzamide core.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-propoxybenzamide typically involves the bromination of 2-propoxybenzoic acid followed by amidation. The general synthetic route can be summarized as follows:

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The process involves the use of large reactors, precise temperature control, and efficient purification techniques to obtain the desired product .

Chemical Reactions Analysis

Types of Reactions: 5-Bromo-2-propoxybenzamide undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling: Palladium catalysts and boronic acids in the presence of a base.

Major Products:

Scientific Research Applications

Chemistry: 5-Bromo-2-propoxybenzamide is used as an intermediate in the synthesis of various organic compounds. It is particularly valuable in the development of new pharmaceuticals and agrochemicals.

Biology and Medicine: In medicinal chemistry, this compound is explored for its potential as a pharmacophore in drug design. It has shown promise in the development of anti-inflammatory and anticancer agents.

Industry: The compound is used in material science for the synthesis of advanced materials with specific properties. It is also employed in the production of dyes and pigments.

Comparison with Similar Compounds

  • 5-Bromo-2-ethoxybenzamide
  • 5-Bromo-2-methoxybenzamide
  • 5-Bromo-2-butoxybenzamide

Comparison: 5-Bromo-2-propoxybenzamide is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Compared to its analogs, it may exhibit different reactivity and selectivity in chemical reactions and biological assays. The propoxy group provides a balance between hydrophobicity and steric hindrance, making it a versatile compound for various applications .

Properties

IUPAC Name

5-bromo-2-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12BrNO2/c1-2-5-14-9-4-3-7(11)6-8(9)10(12)13/h3-4,6H,2,5H2,1H3,(H2,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UKIRLYISEHSNAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)Br)C(=O)N
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12BrNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.